1,2,4,8-Tetrachlorodibenzofuran

Descripción general

Descripción

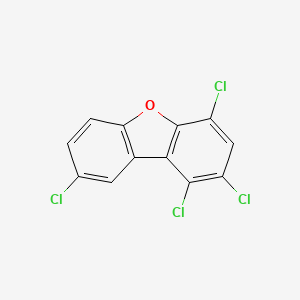

1,2,4,8-Tetrachlorodibenzofuran is a synthetic chemical that belongs to the group of compounds known as polychlorinated dibenzofurans. These compounds are characterized by the presence of chlorine atoms attached to the dibenzofuran ring system. The molecular formula of this compound is C12H4Cl4O, and it has a molecular weight of 306 g/mol.

Métodos De Preparación

The synthesis of 1,2,4,8-Tetrachlorodibenzofuran typically involves the chlorination of dibenzofuran. This process can be carried out using various chlorinating agents under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the dibenzofuran ring. Industrial production methods often involve the use of high-temperature and high-pressure reactors to achieve efficient chlorination .

Análisis De Reacciones Químicas

1,2,4,8-Tetrachlorodibenzofuran undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: Chlorine atoms on the dibenzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1,2,4,8-Tetrachlorodibenzofuran has several scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity and transformation of polychlorinated dibenzofurans in various chemical processes.

Biology: Research has shown that this compound can interact with biological molecules, making it useful for studying the effects of environmental pollutants on living organisms.

Medicine: It is used in toxicological studies to understand its impact on human health and to develop strategies for mitigating its harmful effects.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 1,2,4,8-Tetrachlorodibenzofuran involves its binding to the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to the receptor, this compound activates the transcription of genes in the xenobiotic response element promoter region, leading to various biological effects .

Comparación Con Compuestos Similares

1,2,4,8-Tetrachlorodibenzofuran is part of the polychlorinated dibenzofuran family, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.

1,2,3,4-Tetrachlorodibenzofuran: Another member of the polychlorinated dibenzofuran family with different chlorine substitution patterns.

1,2,3,7,8-Pentachlorodibenzofuran: Contains five chlorine atoms and exhibits different chemical and biological properties compared to this compound.

The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological interactions.

Actividad Biológica

1,2,4,8-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is known for its environmental persistence and potential toxicity. It is structurally related to dioxins and has been studied for its biological activity, particularly its effects on human health and wildlife. This article reviews the biological activity of TCDF, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

The biological activity of TCDF is largely mediated through the aryl hydrocarbon receptor (AhR), a transcription factor that regulates gene expression in response to environmental contaminants. Upon binding with TCDF, AhR translocates to the nucleus where it activates genes involved in xenobiotic metabolism, leading to the induction of cytochrome P450 enzymes.

Key Findings:

- Induction of Cytochrome P450 : TCDF has been shown to induce various cytochrome P450 enzymes, particularly CYP1A1, which plays a crucial role in the metabolism of xenobiotics .

- Immunotoxicity : Repeated exposure to TCDF has been associated with immunosuppression in animal models. Studies indicate that it can suppress humoral immunity by altering lymphocyte populations in the spleen .

- Carcinogenic Potential : Animal studies have demonstrated that TCDF can induce tumors in various tissues, including the liver and lungs. The compound has been linked to increased incidences of hepatocellular carcinomas in rats following chronic exposure .

Toxicological Effects

TCDF exhibits a range of toxic effects that can vary based on dosage and duration of exposure. The following table summarizes key toxicological findings from various studies:

Case Studies

Several case studies have highlighted the health impacts associated with exposure to TCDF:

- Veterans Exposed to Agent Orange : A review indicated elevated risks for various cancers among veterans exposed to Agent Orange, which contains dioxin-like compounds including TCDF. The National Academies of Sciences reported associations between exposure and increased incidences of soft-tissue sarcomas and non-Hodgkin lymphoma .

- Environmental Exposure : In communities near industrial sites where TCDF was released, epidemiological studies have shown increased rates of respiratory diseases and cancers. These findings emphasize the need for ongoing monitoring and public health interventions .

Propiedades

IUPAC Name |

1,2,4,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-2-9-6(3-5)10-11(16)7(14)4-8(15)12(10)17-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTASCFRRBHFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(O2)C(=CC(=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214337 | |

| Record name | 1,2,4,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64126-87-0 | |

| Record name | 1,2,4,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064126870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TDV5S94I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the formation of 1,2,4,8-Tetrachlorodibenzofuran considered detoxification in the context of 1,2,3,4,7,8-Hexachlorodibenzofuran bioremediation?

A1: The research [] highlights that toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) typically exhibit toxicity due to chlorine substitution at the lateral 2, 3, 7, and 8 positions. In the study, a mixed bacterial culture containing Dehalococcoides ethenogenes strain 195 dechlorinated 1,2,3,4,7,8-Hexachlorodibenzofuran, yielding this compound as one of the products. This dechlorination pattern indicates the removal of chlorine atoms from the toxic 2,3,7,8 positions. Although this compound remains a chlorinated dibenzofuran, the absence of chlorine substitutions at all four key lateral positions suggests a reduction in toxicity compared to the parent compound. Therefore, its formation is considered a step towards detoxification of the original pollutant.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.